molecular formula C22H16FNO3S2 B2861133 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 686736-77-6

5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No.: B2861133
CAS No.: 686736-77-6
M. Wt: 425.49
InChI Key: VGZOBTCEWSOLIS-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorobenzylthio group, a phenyl group, and a phenylsulfonyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 2-phenyl-4-(phenylsulfonyl)oxazole under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; conditionspolar solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the fluorobenzylthio and phenylsulfonyl groups enhances its binding affinity and specificity towards these targets. Pathways involved may include inhibition of signal transduction or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Fluorobenzyl)thio)-2-(2-furyl)-4-(phenylsulfonyl)oxazole
  • 5-((4-Fluorobenzyl)thio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole

Uniqueness

Compared to similar compounds, 5-((4-Fluorobenzyl)thio)-2-phenyl-4-(phenylsulfonyl)oxazole exhibits unique properties due to the specific arrangement of its functional groups. The presence of the phenylsulfonyl group enhances its solubility and stability, while the fluorobenzylthio group contributes to its biological activity. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO3S2/c23-18-13-11-16(12-14-18)15-28-22-21(29(25,26)19-9-5-2-6-10-19)24-20(27-22)17-7-3-1-4-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZOBTCEWSOLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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